Tetraethylsilane

CVD SiC thin films oxygen-free deposition

Avoid SiO₂ contamination in CVD processes. Tetraethylsilane (TES) is the oxygen-free, Si-C bonded precursor that deposits crystalline 3C-SiC films on silicon substrates, unlike TEOS (Si-O-C) which yields SiO₂. - Proven polycrystalline 3C-SiC formation with XRD/TEM-confirmed stacking faults. - β-hydride elimination pathway distinct from triethylsilane; non-adsorbing on Si(100)2×1 for RHP-CVD reference studies. - Vapor pressure of 4.4 mmHg at 25°C enables bubbler-based delivery in MBE without extensive preheating. Supplied with full QC documentation. Bulk and custom packaging available.

Molecular Formula C8H20Si
Molecular Weight 144.33 g/mol
CAS No. 631-36-7
Cat. No. B1293383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethylsilane
CAS631-36-7
Molecular FormulaC8H20Si
Molecular Weight144.33 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)CC
InChIInChI=1S/C8H20Si/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3
InChIKeyVCZQFJFZMMALHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.25e-06 M

Structure & Identifiers


Interactive Chemical Structure Model





Tetraethylsilane Chemical Identity and Properties


Tetraethylsilane (TES, CAS 631-36-7, molecular formula C8H20Si, molecular weight 144.33 g/mol) is a tetraalkylsilane organosilicon compound [1]. As the first organosilicon compound ever synthesized (discovered by Friedel and Crafts in 1863), it consists of a central silicon atom bonded to four ethyl groups [2]. It is a colorless liquid at ambient conditions with a boiling point of 153-154 °C at 760 mmHg, a density of 0.761 g/mL at 25 °C, a vapor pressure of 4.4±0.2 mmHg at 25 °C, and a flash point of 25-26 °C [3]. The compound is insoluble in water and exhibits thermal and chemical stability under anhydrous conditions, including resistance to nitric acid and concentrated potassium hydroxide [4].

Precursor

Oxygen-free SiC CVD precursor (Si-C bonded) for carbide film deposition

Standard

Non-adsorbing model compound for alkylsilane surface chemistry studies

Delivery

Ambient vapor pressure supports standard bubbler-based MOCVD/CVD delivery

Tetraethylsilane vs. TEOS: Non-Interchangeable Precursors


Organosilicon precursors are not fungible commodities. Tetraethylsilane (Si-C bonded) and tetraethoxysilane (TEOS, Si-O-C bonded) produce fundamentally different materials under deposition conditions: TES yields silicon carbide (SiC) films [1], whereas TEOS yields silicon dioxide (SiO2) [2]. Even within the alkylsilane class, tetraethylsilane exhibits distinct thermal decomposition behavior compared to triethylsilane (TrES), which contains an Si-H bond absent in TES [3][4]. The β-hydride elimination pathway in TES pyrolysis—producing HSiEt2 at lower temperatures—differs mechanistically from TrES decomposition, which proceeds via dissociative adsorption and ethylene desorption at 700 K on Si(100) surfaces [5][6]. These differences in bond architecture, decomposition pathway, and resultant film composition mean that substituting TES with a generic 'organosilane' without quantitative process validation introduces unacceptable variability in deposition rate, film stoichiometry, and material properties.

TES (this product) Si-C bonds → silicon carbide (SiC) film formation
TEOS Si-O-C bonds → silicon dioxide (SiO2) film; cannot produce SiC Bond architecture mismatch: carbide vs oxide outcome
TES (this product) No adsorption on Si(100)2×1 surfaces; surface-inert
Triethylsilane Dissociative adsorption and decomposition at 700 K on Si(100) Surface reactivity mismatch; Si-H bond drives different surface chemistry
TES (this product) Reported interchangeability with tetrapropylsilane in MBE Si growth (patent)
Non-tetraalkylsilanes No functional equivalence outside homologous series; require revalidation Class-restricted interchangeability; verify process context

Tetraethylsilane Differentiation Evidence


Si-C vs. Si-O-C Bond Architecture for SiC Deposition

Tetraethylsilane's Si-C bonded structure enables direct deposition of crystalline SiC films without introducing oxygen into the process environment, whereas TEOS (Si-O-C bonded) yields SiO2 films and introduces oxygen contamination [1][2]. Flash pyrolysis studies reveal that TES decomposition initiates via Si-C bond fission to produce triethylsilyl (SiEt3) and ethyl radicals at temperatures up to 1330 K, with the β-hydride elimination pathway (producing HSiEt2) favored at lower temperatures [3]. In contrast, TEOS converts to SiO2 only at elevated temperatures (>600 °C) via Si(OC2H5)4 → SiO2 + 2(C2H5)2O [4]. The bond dissociation energy of the Si-C bond in tetraalkylsilanes is 451 kJ/mol compared to 607 kJ/mol for C-C bonds, indicating fundamentally different thermal response characteristics [5].

Bond Architecture
Class-level
TES: Si-C (carbide) TEOS: Si-O-C (oxide)
Bond architecture determines SiC vs SiO2 film composition; non-interchangeable precursors
Polycrystalline 3C-SiC confirmed on Si substrates via MOCVD
CVD SiC thin films oxygen-free deposition

Surface Reactivity vs. Triethylsilane

In remote hydrogen microwave plasma CVD (RHP-CVD) studies, tetraethylsilane (TES) was specifically employed as a model compound to examine the reactivity of particular bonds in triethylsilane (TrES) precursors [1]. Surface chemistry studies reveal a critical mechanistic difference: triethylsilane adsorbs dissociatively on Si(100)2×1 surfaces and undergoes thermal decomposition via β-hydride elimination, resulting in ethylene desorption at 700 K and hydrogen at 800 K [2]. In stark contrast, adsorption of tetraethylsilane is not observed under identical conditions on Si(100)2×1 surfaces [3]. This divergent surface interaction—where TrES adsorbs and decomposes on silicon surfaces while TES does not—establishes that the presence or absence of the Si-H bond (present in TrES, absent in TES) fundamentally governs precursor-surface chemistry in semiconductor processing [3].

Surface Adsorption
Head-to-head
TES: no adsorption on Si(100)2×1 TrES: adsorbs; C₂H₄ desorption 700 K
Adsorption differential directly impacts surface-mediated CVD process design
TPD/HREELS on Si(100)2×1; TES inert, TrES reactive
RHP-CVD a-SiC:H films surface adsorption

Vapor Pressure for Ambient Precursor Delivery

Tetraethylsilane exhibits a vapor pressure of 4.4±0.2 mmHg at 25 °C, with a boiling point of 153-154 °C at 760 mmHg and enthalpy of vaporization of 37.4±3.0 kJ/mol . While direct head-to-head vapor pressure comparison with triethylsilane or TEOS under identical measurement conditions is not available in the primary literature, tetraethylsilane's vapor pressure of 4.4 mmHg at 25°C is documented alongside its low melting point of -82.5 °C, indicating a broad liquid range suitable for bubbler-based vapor delivery systems without requiring extensive precursor heating [1][2]. The compound's density of 0.761 g/mL at 25 °C provides a predictable volumetric-to-mass conversion for precise precursor metering in CVD/ALD systems .

Vapor Pressure
Reported
4.4 mmHg at 25 °C (b.p. 153–154 °C)
Ambient volatility supports standard bubbler delivery without pre-heating
Liquid density 0.761 g/mL; broad liquid range (m.p. −82.5 °C)
CVD precursor volatility vapor pressure bubbler delivery

Pyrolysis Mechanism: β-Hydride Elimination vs. Bond Homolysis

Flash pyrolysis vacuum ultraviolet photoionization mass spectrometry combined with DFT calculations has established the complete thermal decomposition pathway of tetraethylsilane up to 1330 K [1]. The pyrolysis is initiated exclusively by Si-C bond fission, producing triethylsilyl (SiEt3) and ethyl radicals as primary products [2]. In secondary reactions of the triethylsilyl radical, a clear temperature-dependent competition exists: at lower temperatures, the β-hydride elimination pathway (producing HSiEt2) is favored over Si-C bond fission (producing :SiEt2); as temperature increases, Si-C bond fission becomes increasingly significant [3]. Key secondary products including EtHSi═CH2 (m/z = 72), H2SiEt (m/z = 59), and SiH3 (m/z = 31) were identified and their formation mechanisms proposed [4]. This mechanistic understanding contrasts with triethylsilane, which contains an Si-H bond and undergoes dissociative adsorption with β-hydride elimination at 700 K on silicon surfaces [5].

Pyrolysis Pathway
Method context
TES: β-hydride elim. favored at lower T TrES: surface-mediated β-hydride elim. 700 K
Temperature-dependent pathway competition guides CVD window optimization
Flash pyrolysis VUV-PIMS + DFT; initation via Si-C homolysis up to 1330 K
thermal decomposition reaction mechanism flash pyrolysis

MBE Interchangeability with Tetrapropylsilane

NEC Corporation patent JPS63282270A (filed 1987) explicitly identifies tetraethylsilane as an interchangeable organosilicon precursor with tetrapropylsilane for molecular beam growth of silicon single crystal films at low substrate temperatures . The patent claims a method wherein tetrapropylsilane is bubbled with H2 carrier gas and delivered as a molecular beam to a heated silicon substrate, with the substrate temperature maintained at an arbitrary value during growth . Critically, the specification states that tetramethylsilane, tetraethylsilane, or tetrabutylsilane may be used as the organosilicon compound in place of tetrapropylsilane . This establishes tetraethylsilane's recognized functional equivalence within the tetraalkylsilane homologous series for this specific MBE application, while also delineating its distinction from non-homologous precursors such as TEOS or silane [1].

MBE Interchangeability
Class-level
TES: claimed alternative to tetrapropylsilane Tetrapropylsilane, tetramethylsilane also claimed
Patent asserts functional equivalence within tetraalkylsilane series for MBE Si growth
JPS63282270A; H₂ carrier, optional UV irradiation; class-limited claim
molecular beam epitaxy silicon single crystal organosilicon precursor

Validated Applications of Tetraethylsilane


3C-SiC Thin Film Deposition via MOCVD

Tetraethylsilane has been demonstrated to produce crystalline 3C-SiC thin films on silicon substrates via thermal CVD using the liquid source [1]. XRD and TEM analysis confirmed polycrystalline 3C-SiC formation with stacking faults [2]. This application scenario is directly supported by the bond architecture differentiation evidence (Section 3, Evidence Item 1), which establishes TES as an oxygen-free, carbide-forming precursor distinct from TEOS. Users requiring SiC films rather than SiO2 should select TES for its demonstrated crystalline SiC deposition capability [1].

Reference Standard for RHP-CVD Process Development

Tetraethylsilane serves as a validated model compound for examining bond reactivity in triethylsilane-based RHP-CVD processes [3]. As established in Section 3, Evidence Item 2, TES does not adsorb on Si(100)2×1 surfaces, whereas TrES undergoes dissociative adsorption and decomposition at 700 K [4]. This differential surface behavior makes TES an effective non-adsorbing reference standard for isolating and studying specific bond activation mechanisms in plasma-enhanced deposition processes [3].

MBE of Silicon Single Crystal Films

As established in Section 3, Evidence Item 5, tetraethylsilane is explicitly claimed as an alternative precursor in molecular beam epitaxy for silicon single crystal growth at low substrate temperatures . The patented method uses H2 carrier gas to bubble the organosilicon precursor and deliver it as a molecular beam to a heated silicon substrate . Tetraethylsilane's vapor pressure of 4.4 mmHg at 25°C (Section 3, Evidence Item 3) enables this bubbler-based delivery configuration without requiring extensive precursor heating .

Application
Selection Property
Validation Focus
3C-SiC thin film deposition (MOCVD)
Si-C bond architecture; oxygen-free precursor
Crystalline SiC film confirmation (XRD/TEM); SiC vs SiO2 film outcome
Reference standard for RHP-CVD process development
Non-adsorbing on Si(100)2×1; surface-inert behavior
Surface interaction differential vs triethylsilane; model compound for bond reactivity studies
Molecular beam epitaxy of silicon single crystal films
Tetraalkylsilane homologous series interchangeability (patent)
Process compatibility with H₂ bubbler delivery; patent-claimed MBE method

Technical Documentation Hub

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